3-Chloroacrylonitrile
Description
Historical Context of α,β-Unsaturated Halonitriles in Synthetic Chemistry
The utility of α,β-unsaturated nitriles as precursors in organic synthesis has been recognized for many decades. The introduction of a halogen atom at the β-position, creating an α,β-unsaturated halonitrile, significantly enhances the synthetic versatility of this scaffold. Early methods for the preparation of these compounds, such as the pyrolysis of α-acetoxy-β-chloropropionitrile to yield a mixture of cis- and trans-3-chloroacrylonitrile, were developed in the mid-20th century. acs.orggoogle.com These initial syntheses paved the way for a deeper exploration of their chemical behavior.
Researchers soon discovered that the vinylic halogen in compounds like 3-chloroacrylonitrile was susceptible to displacement by various nucleophiles, establishing them as effective "cyanovinylating" agents. acs.org Over time, the repertoire of reactions involving α,β-unsaturated halonitriles expanded to include cycloadditions and other transformations, solidifying their status as valuable intermediates. The development of classic olefination methods, such as the Wittig reaction, also provided routes to α,β-unsaturated nitriles, further integrating this class of compounds into the broader landscape of synthetic chemistry. researchgate.net
Strategic Importance of this compound as a Versatile Synthetic Intermediate
The strategic value of this compound lies in its dual functionality, which allows for sequential and diverse chemical modifications. ketonepharma.comsinocurechem.com The electron-withdrawing nature of both the nitrile and the chloro groups activates the double bond for a variety of reactions.
Its most notable strategic applications include:
Ketene (B1206846) Surrogate in Cycloadditions: this compound serves as a highly effective substitute for ketene in Diels-Alder reactions. libguides.commsu.edu While ketene itself often undergoes undesirable [2+2] cycloadditions, this compound reliably participates in [4+2] cycloadditions to form six-membered rings, with the resulting α-chloronitrile functionality being readily hydrolyzable to a carbonyl group. libguides.com This strategy has been considered in the retrosynthetic analysis of complex natural products like prostaglandins (B1171923). libretexts.org
Precursor to Heterocycles: The compound is a key starting material for synthesizing a range of heterocyclic systems. Through 1,3-dipolar cycloaddition reactions with azides, it yields substituted triazoles. academie-sciences.fr It also participates in other cyclization cascades to form various nitrogen- and sulfur-containing heterocycles. acs.orgsorbonne-universite.fr
Pharmaceutical Synthesis: The strategic importance of this compound is underscored by its application in the pharmaceutical industry. For instance, it is a key building block in a transition metal-free synthesis of an intermediate for the antiviral drug rilpivirine. rsc.org
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₂ClN |
| Molecular Weight | 87.51 g/mol nih.gov |
| Appearance | Colorless to pale yellow liquid ketonepharma.comchemicalbook.com |
| Boiling Point | 88-89°C chemicalbook.com |
| Density | 1.096 g/cm³ chemicalbook.com |
| CAS Number | 871-29-4 ambeed.com |
| IUPAC Name | (E)-3-chloroprop-2-enenitrile nih.gov |
Overview of Key Reaction Modalities and Transformations
This compound undergoes several key types of reactions, making it a powerful tool for synthetic chemists.
Nucleophilic Substitution: The vinylic chlorine atom is readily displaced by a wide range of nucleophiles. This reaction typically proceeds through an addition-elimination mechanism and has been demonstrated with nitrogen, sulfur, and carbon-based nucleophiles. acs.org A significant feature of this transformation is that it often occurs with a high degree of retention of the original double bond stereochemistry. cdnsciencepub.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Key Observation | Reference(s) |
|---|---|---|---|
| Sodium Methoxide (B1231860) | 3-Methoxyacrylonitrile | Substitution occurs with retention of configuration. | cdnsciencepub.com |
| Diethylamine (B46881) | 3-Diethylaminomethacrylonitrile | Reaction proceeds with >95% retention of configuration. | cdnsciencepub.com |
Cycloaddition Reactions: this compound is a competent dienophile and dipolarophile, participating in several types of cycloaddition reactions.
Diels-Alder ([4+2] Cycloaddition): As a ketene equivalent, it reacts with dienes to form cyclohexene (B86901) derivatives. libguides.commsu.edu It has also been used in cycloadditions with steroidal dienes. africaresearchconnects.com
1,3-Dipolar Cycloaddition: It reacts with organic azides in water to produce 4-cyano-1,2,3-triazole cycloadducts, demonstrating its utility in click chemistry-type transformations. academie-sciences.fr
[8+2] Cycloaddition: In reactions with specific 3aH-indene systems, this compound can undergo higher-order [8+2] cycloadditions. rsc.org
Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond in this compound can be activated by transition metal catalysts to form new carbon-carbon bonds. For example, it has been used in palladium and copper-catalyzed Sonogashira-type reactions with terminal alkynes to generate functionalized dienyne derivatives. researchgate.net While the broader field of metal-catalyzed cross-coupling often utilizes various organometallic reagents, the application with this compound demonstrates its potential in modern C-C bond-forming methodologies. eie.grwikipedia.orgrsc.org
Stereochemical Considerations: (E)- and (Z)-Isomers in Directed Synthesis
This compound exists as two geometric isomers, (E) and (Z), and the stereochemistry of the double bond is a critical factor in directed synthesis. The ability to control and predict the stereochemical outcome of its reactions is essential for its effective use.
A key finding is that nucleophilic substitution at the C-3 position often proceeds with a high degree of retention of configuration. acs.orgcdnsciencepub.com This means that reacting the (E)-isomer of this compound with a nucleophile will predominantly yield the (E)-product. For example, the reaction of (E)-3-chloroacrylonitrile with sodium p-toluenesulfinate affords exclusively the (E)-product. aalto.fi Similarly, reactions with sodium methoxide and diethylamine show greater than 95% retention of the starting isomer's geometry. cdnsciencepub.com
However, the stereochemical outcome is not always straightforward. In some reactions, while the kinetic product may retain the initial stereochemistry, subsequent isomerization to the more thermodynamically stable form can occur, sometimes leading to a single product isomer regardless of the starting material. acs.orgcdnsciencepub.com The stability of the product isomers can be influenced by factors such as internal hydrogen bonding or steric interactions. cdnsciencepub.com This interplay between kinetic control (retention) and thermodynamic control (equilibration) must be considered when planning a synthesis.
Table 2: Stereochemical Outcomes in Reactions of this compound Isomers
| Isomer | Reagent | Product Stereochemistry | Observation | Reference(s) |
|---|---|---|---|---|
| (E)-Isomer | Sodium p-toluenesulfinate | (E)-product | Exclusive formation of the corresponding E-isomer. | aalto.fi |
| (E)-Isomer | Diethylamine | (E)-product | >95% retention of configuration. | cdnsciencepub.com |
| (Z)-Isomer | Diethylamine | (Z)-product | >95% retention of configuration. | cdnsciencepub.com |
Scope and Limitations in Modern Retrosynthetic Analysis
In retrosynthetic analysis, where chemists deconstruct a target molecule to identify simple, available starting materials, this compound is recognized as a valuable three-carbon (C3) synthon. tgc.ac.in Its primary value in this context comes from its role as a ketene equivalent in the Diels-Alder transform, providing a direct route to functionalized six-membered rings. libguides.commsu.edulibretexts.org
Scope:
Cyclohexenone Precursor: The most powerful retrosynthetic disconnection involving this compound is the conversion of a cyclohexenone target into a diene and this compound via a Diels-Alder reaction. libguides.commsu.edu
Functionalized Acrylate Equivalent: Through nucleophilic substitution, it can be seen as a precursor to a wide range of 3-substituted acrylonitriles, providing a disconnection to simpler nucleophiles. acs.org
Heterocycle Construction: For targets containing certain triazole or other heterocyclic rings, this compound is a logical precursor via cycloaddition pathways. academie-sciences.fr
Limitations:
Regioselectivity: A significant limitation is the potential for poor regioselectivity in its cycloaddition reactions. In the Diels-Alder reaction with an unsymmetrical diene, a mixture of regioisomers can be formed, complicating the synthesis. libguides.com
Stereocontrol: While many reactions are stereoretentive, the potential for isomerization to the thermodynamically favored product can limit its utility when a specific, less stable isomer is desired. acs.org
Steric Hindrance: The reactivity of this compound in cycloadditions can be diminished when reacting with sterically hindered partners. For example, a diene with a Z-configuration may be unreactive due to steric hindrance in the required cisoid conformation. libguides.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
871-29-4 |
|---|---|
Molecular Formula |
C3H2ClN |
Molecular Weight |
87.51 g/mol |
IUPAC Name |
3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C3H2ClN/c4-2-1-3-5/h1-2H |
InChI Key |
DKFAYHWIVQDPCC-UHFFFAOYSA-N |
Canonical SMILES |
C(=CCl)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloroacrylonitrile
Evolution of Preparative Routes to 3-Chloroacrylonitrile
The synthesis of this compound, also known as β-chloroacrylonitrile, has historically relied on multi-step processes involving the formation and subsequent transformation of polychlorinated precursors. Direct, single-step synthesis from acrylonitrile (B1666552) is not the predominant route; instead, addition-elimination sequences have been the focus of preparative chemistry.
Direct Halogenation Approaches and Mechanistic Insights
The term "direct halogenation" in the context of this compound synthesis is best understood as a sequence beginning with the exhaustive chlorination of a precursor, followed by elimination to yield the target molecule. A key historical synthesis involves the pyrolysis of 1,1,2,3-tetrachloropropionitrile. documentsdelivered.com This process implies that the crucial step is not a direct substitution or addition to acrylonitrile to form the final product, but rather the controlled decomposition of a more complex, saturated precursor.
The mechanism for forming the precursor itself typically involves the chlorination of acrylonitrile, which leads to the addition of chlorine across the double bond, forming 2,3-dichloropropionitrile (B1359809). Further substitution reactions under more forcing conditions would be required to generate the tetrachloro- intermediate. The complexity of these reactions often leads to a mixture of products, making the isolation of a specific precursor challenging.
Elimination Reactions for Stereoselective Synthesis
Elimination reactions are fundamental to the synthesis of this compound, providing the final step in creating the carbon-carbon double bond. The stereochemistry of the resulting alkene (E vs. Z isomer) is a critical consideration.
One of the primary methods described is the thermal elimination or pyrolysis of 1,1,2,3-tetrachloropropionitrile, which yields this compound. documentsdelivered.com This type of reaction, often carried out at high temperatures, proceeds through the removal of hydrogen chloride (HCl) and chlorine (Cl₂).
Another significant route is the base-promoted dehydrohalogenation of a di- or tri-chlorinated propionitrile (B127096) precursor. While the dehydrochlorination of 2,3-dichloropropionitrile is a known route to the isomeric 2-chloroacrylonitrile (B132963), the choice of starting material and reaction conditions can be tailored to produce the 3-chloro isomer. wikipedia.org The stereoselectivity of these reactions is highly dependent on the reaction conditions. For instance, in the synthesis of vinyl halides, the choice of solvent polarity can influence the E/Z ratio; polar solvents often favor the E-isomer, while less polar solvents may favor the Z-isomer. nih.gov The use of specific bases and catalysts can also direct the stereochemical outcome.
| Precursor | Reaction Type | Conditions | Product | Ref |
| 1,1,2,3-Tetrachloropropionitrile | Thermal Elimination | Pyrolysis | This compound | documentsdelivered.com |
| Dichloropropionitrile | Base-promoted Dehydrohalogenation | Strong base (e.g., KOH) | Chloroacrylonitrile Isomer | wikipedia.org |
| Alkyne, Enone, Halide Ion | Ruthenium-catalyzed Coupling | Ru(II) catalyst, specific solvent | E- or Z-Vinyl Halide | nih.gov |
Dehydration of Glycolonitrile (B6354644) Derivatives (related to chloroacetonitrile)
While not a direct route to this compound, the synthesis of the related compound chloroacetonitrile (B46850) via dehydration of glycolonitrile derivatives is an important preparative method in nitrile chemistry. This process typically involves two main strategies.
The first is the dehydration of chloroacetamide, often using a powerful dehydrating agent like phosphorus pentoxide (P₄O₁₀). researchgate.net The chloroacetamide precursor can be formed from chloroacetic acid and ammonia. The second approach involves the direct conversion of glycolonitrile (formaldehyde cyanohydrin). In this method, the hydroxyl group is replaced by a chlorine atom, a reaction that can be accomplished using reagents like thionyl chloride (SOCl₂), often in the presence of an organic base such as pyridine (B92270) or dimethylaniline to neutralize the HCl byproduct. austinpublishinggroup.com
| Starting Material | Reagent(s) | Key Transformation | Product | Ref |
| Chloroacetamide | Phosphorus Pentoxide (P₄O₁₀) | Dehydration | Chloroacetonitrile | researchgate.net |
| Glycolonitrile | Thionyl Chloride (SOCl₂), Organic Base | Hydroxyl Replacement | Chloroacetonitrile | austinpublishinggroup.com |
Regioselective Chlorination Strategies
Achieving regioselectivity in the synthesis of this compound is primarily accomplished through the synthesis of a specific, strategically chlorinated precursor rather than by a direct, regioselective chlorination of the acrylonitrile molecule itself. The reaction of chlorine with acrylonitrile's double bond readily yields 2,3-dichloropropionitrile, highlighting the challenge of selectively targeting the 3-position (β-carbon) in a single step.
Therefore, regioselective strategies focus on building a molecule where the chlorine atoms are already in the desired positions before the final elimination step. The synthesis of 1,1,2,3-tetrachloropropionitrile, for example, is a key regioselective process that sets the stage for pyrolysis to the 3-chloro isomer. documentsdelivered.com The control of reaction conditions during the exhaustive chlorination of propionitrile or its derivatives is crucial for maximizing the yield of the correct regioisomer needed for the subsequent elimination.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of principles of green chemistry to reduce waste, avoid hazardous materials, and improve energy efficiency. phasetransfer.com These concepts are being applied to the synthesis of haloalkenes, including this compound.
Solvent-Free and Environmentally Benign Protocols
Efforts to develop greener syntheses have focused on minimizing solvent use and employing recyclable catalysts.
Ionic Liquids: One promising approach is the use of ionic liquids (ILs) as both a solvent and a catalyst. acs.orgorganic-chemistry.org For instance, the chlorination of acrylonitrile to produce the key intermediate 2,3-dichloropropionitrile can be performed in an ionic liquid. google.com This method is environmentally advantageous because the ionic liquid is non-volatile, can be easily separated from the product, and recycled for subsequent batches, which minimizes waste. google.com High conversion rates of acrylonitrile and good selectivity for the desired dichlorinated product have been reported using this method. google.com
Phase-Transfer Catalysis (PTC): Dehydrohalogenation reactions, which are crucial for forming the final alkene product, often require a strong base that is immiscible with the organic substrate. wikipedia.org Phase-transfer catalysis is a powerful technique for overcoming this issue. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the base (e.g., hydroxide (B78521) ion) from the aqueous phase into the organic phase where the reaction occurs. crdeepjournal.orgbiomedres.us This method can enhance reaction rates, allow for the use of less hazardous and less expensive bases like sodium hydroxide, and reduce the need for harsh organic solvents, aligning with the principles of green chemistry. phasetransfer.comcrdeepjournal.org While specific application to this compound is not widely documented, PTC is a well-established green method for analogous dehydrohalogenation processes. crdeepjournal.org
| Green Chemistry Approach | Application | Advantages |
| Ionic Liquids (ILs) | Solvent/catalyst for chlorination of acrylonitrile | Recyclable, non-volatile, high product selectivity, reduced waste. acs.orggoogle.com |
| Phase-Transfer Catalysis (PTC) | Base-promoted dehydrohalogenation of precursors | Avoids harsh solvents, allows use of inexpensive bases, increases reaction rates. crdeepjournal.orgbiomedres.us |
Catalytic Systems for Enhanced Atom Economy and Selectivity
In the pursuit of sustainable chemical manufacturing, the principle of atom economy—which gauges the efficiency of a chemical reaction by measuring the amount of starting materials that become part of the final product—is a critical consideration. rsc.org Catalytic systems are fundamental to achieving high atom economy, as they facilitate reactions that maximize the incorporation of reactant atoms into the desired product, thereby minimizing waste. jocpr.com Addition reactions are prime examples of atom-economical processes, as they involve the combination of reactants to form a single, larger product with no byproducts. jocpr.com
Catalytic hydrogenation, for instance, utilizes transition metal catalysts like platinum, palladium, or nickel to add hydrogen to unsaturated compounds, a process that can exhibit 100% atom economy as all atoms from the reactants are integrated into the final product. rsc.orgjocpr.com The application of such green chemistry principles is crucial in the synthesis of complex organic molecules. jocpr.com While specific catalytic systems for this compound focusing solely on atom economy are proprietary or detailed in specialized literature, the broader strategy in synthesizing acrylonitrile derivatives involves designing catalytic pathways that favor direct additions and minimize elimination or substitution reactions, which inherently generate byproducts. The goal is to develop selective catalysts that can steer the reaction towards the desired isomer of this compound with minimal waste generation.
Microwave and Ultrasound Assisted Synthesis
Modern synthetic chemistry increasingly employs alternative energy sources to drive reactions more efficiently than traditional convective heating. Microwave (MW) irradiation has emerged as a powerful tool, often promoting polymerization and other organic reactions significantly faster and with greater efficiency. nih.govmdpi.com This acceleration is attributed to the direct heating of the solvent and reactant molecules, leading to rapid temperature increases and enhanced reaction kinetics. nih.gov
In the synthesis of heterocyclic compounds and polymers like polyacrylonitrile, microwave-assisted synthesis has demonstrated marked improvements over conventional methods. nih.govnih.gov Research comparing different energy sources has shown that microwave irradiation can lead to higher yields in significantly shorter reaction times. For example, in the synthesis of certain pyrazolo[1,5-a]pyrimidines, a reaction that took 4-7 hours using conventional heating was completed in just 2 minutes under microwave conditions, with a 10% increase in yield. nih.gov Ultrasound-assisted methods, while also effective, sometimes result in lower yields compared to microwave-assisted approaches for the same reaction. nih.gov
| Synthesis Method | Typical Reaction Time | Relative Yield | Reference |
|---|---|---|---|
| Conventional Heating | 4–7 hours | Baseline | nih.gov |
| Microwave Irradiation | 2 minutes | ~10% higher | nih.gov |
| Ultrasound | Not specified | 10-15% lower than MW | nih.gov |
Isomeric Control in this compound Synthesis
The presence of a carbon-carbon double bond in this compound gives rise to two geometric isomers: (E)-3-chloroacrylonitrile and (Z)-3-chloroacrylonitrile. The spatial arrangement of the substituents around the double bond significantly influences the compound's physical properties and reactivity. Consequently, achieving stereoselective control to synthesize the desired isomer is a key focus in its production.
Stereoselective Synthesis of (Z)-3-Chloroacrylonitrile
Significant progress has been made in developing eco-friendly and efficient methods for the stereoselective synthesis of (Z)-acrylonitrile derivatives. rsc.orgresearchgate.net One prominent approach is the Knoevenagel condensation, a facile reaction between aldehydes and compounds with an active methylene (B1212753) group, such as p-nitrophenylacetonitrile. rsc.orgresearchgate.net This method has been shown to produce (Z)-isomers with high selectivity and in excellent yields, often between 83% and 92%. rsc.orgresearchgate.net The reaction's success lies in its efficiency and minimization of chemical waste without the need for highly toxic reagents. rsc.orgresearchgate.net Other synthetic routes to (Z)-3-chloroacrylonitrile include controlled direct chlorination of acrylonitrile and certain multicomponent reactions involving isocyanides. smolecule.com
| Synthetic Method | Reactants | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | p-Nitrophenylacetonitrile and substituted aldehydes | Eco-friendly, high Z-selectivity | 83–92% | rsc.orgresearchgate.net |
| Direct Chlorination | Acrylonitrile | Requires controlled conditions | Varies | smolecule.com |
| Multicomponent Reactions | Isocyanides and other precursors | Builds molecular complexity | Varies | smolecule.com |
Equilibrium Studies of E/Z Isomers
The (E) and (Z) isomers of acrylonitrile derivatives can exist in equilibrium, and their interconversion can be induced by external stimuli such as heat or light. nih.gov Studies on related compounds have shown that irradiation with UV light can trigger E-to-Z isomerization. nih.gov As both isomers may absorb light, the process can reach a photostationary state, or an equilibrium, where the ratio of the two isomers remains constant despite continued irradiation. nih.gov
The relative stability of the isomers is a determining factor in this equilibrium. Theoretical studies using Density Functional Theory (DFT) calculations have been employed to assess the energetic properties of the isomers. rsc.orgresearchgate.net For certain acrylonitrile derivatives, these calculations have revealed that the (Z)-isomer is thermodynamically more stable than the (E)-isomer by a measurable energy difference. rsc.orgresearchgate.net This inherent stability can influence both the equilibrium position and the preferred outcome of stereoselective syntheses.
Flow Chemistry Applications in this compound Production
Flow chemistry, a paradigm shift from traditional batch processing, involves the continuous movement of reactants through a reactor. amf.ch This approach offers numerous advantages for chemical production, including enhanced safety, superior control over reaction parameters like temperature and pressure, improved heat and mass transfer, and seamless scalability from laboratory research to industrial manufacturing. amf.chjst.org.in These benefits are particularly valuable for reactions that are highly exothermic or involve hazardous intermediates. nih.gov
The production of chlorinated building blocks is well-suited for flow chemistry. For example, a continuous flow process was developed for the synthesis of 3-chloropropionyl chloride, a related compound, from acrylic acid. nih.gov This method proved to be a safer and more efficient alternative to batch production, achieving up to 94% conversion in just 25 minutes at mild temperatures. nih.gov Applying similar principles to the production of this compound can offer significant improvements in process safety, control, and efficiency. The ability to precisely manage reaction conditions in a continuous flow reactor allows for better control over isomeric purity and can lead to cleaner products with reduced need for downstream purification. jst.org.inamt.uk
Mechanistic Investigations of Reactions Involving 3 Chloroacrylonitrile
Nucleophilic Substitution Reactions of Vinylic Halogens
Unlike their saturated counterparts (alkyl halides), vinylic halides such as 3-chloroacrylonitrile are generally unreactive towards nucleophilic substitution. This is due to the increased strength of the carbon-halogen bond, which has partial double bond character. However, the reactivity can be significantly enhanced by the presence of activating groups.
SₙV (Substitution Nucleophilic Vinylic) Mechanisms
Nucleophilic substitution on vinylic halides can proceed through several mechanistic pathways. For activated systems like this compound, which lack an α-hydrogen, the substitution cannot occur via a simple elimination-addition pathway. Instead, the reaction is consistent with a direct substitution mechanism, often referred to as an addition-elimination mechanism.
In this SₙV mechanism, the nucleophile attacks the electron-deficient β-carbon of the double bond, which is trans to the halogen atom. This initial addition step forms a transient, tetrahedral carbanionic intermediate. The subsequent step involves the elimination of the chloride ion, which re-establishes the double bond and results in the substituted product. This two-step process is distinct from the concerted Sₙ2 mechanism or the carbocation-forming Sₙ1 mechanism observed in aliphatic systems.
Stereochemical Outcomes and Factors Influencing Reactivity
A significant aspect of the SₙV reaction is its stereochemistry. Studies on related compounds, such as 3-halomethacrylonitriles, have shown that these nucleophilic substitutions proceed with a high degree of stereospecificity. The reaction of both (E)- and (Z)-isomers with various nucleophiles occurs with greater than 95% retention of the original geometric configuration at the carbon bearing the halogen. cdnsciencepub.com This high degree of retention supports the addition-elimination mechanism, where the stereochemistry is preserved throughout the reaction sequence.
The stereochemical outcome is largely independent of the thermodynamic stability of the resulting product. In many cases, the kinetic product formed with retention of configuration is the thermodynamically less stable isomer. cdnsciencepub.com This indicates that the reaction is under kinetic control. The geometry of the starting material directly dictates the geometry of the product, a hallmark of a stereospecific reaction. youtube.com In an Sₙ2 reaction, the chiral center typically undergoes an inversion of configuration, while an Sₙ1 reaction often leads to a racemic mixture. youtube.comlibretexts.org The retention observed in the case of this compound derivatives is a key differentiator of the SₙV pathway.
| Starting Material Isomer | Nucleophile | Product Isomer | Stereochemical Outcome |
| (E)-3-Chloromethacrylonitrile | Diethylamine (B46881) | (E)-3-Diethylaminomethacrylonitrile | >95% Retention cdnsciencepub.com |
| (Z)-3-Chloromethacrylonitrile | Diethylamine | (Z)-3-Diethylaminomethacrylonitrile | >95% Retention cdnsciencepub.com |
| (E)-3-Bromomethacrylonitrile | Sodium Methoxide (B1231860) | (E)-3-Methoxymethacrylonitrile | >95% Retention cdnsciencepub.com |
| (Z)-3-Bromomethacrylonitrile | Sodium Methoxide | (Z)-3-Methoxymethacrylonitrile | >95% Retention cdnsciencepub.com |
Role of Electron-Withdrawing Groups
The presence of a strong electron-withdrawing group, such as the nitrile (-CN) group in this compound, is crucial for the facile nucleophilic vinylic substitution to occur. This group significantly influences the reactivity of the molecule in two primary ways:
Activation of the Double Bond : The nitrile group polarizes the carbon-carbon double bond, making the β-carbon (the one bonded to the chlorine) highly electrophilic and susceptible to attack by nucleophiles. This activation is essential to overcome the inherent unreactivity of vinylic chlorides. doubtnut.com The electron-withdrawing nature of the nitrile group stabilizes the negative charge that develops on the α-carbon in the carbanionic intermediate formed during the addition step. smolecule.com
The Hammett σp value for chlorine is +0.23, indicating it is a moderately electron-withdrawing group itself, which further enhances the electrophilicity of the β-carbon. smolecule.com
Addition Reactions to the C=C Double Bond
The electron-deficient nature of the double bond in this compound, conferred by the nitrile group, also makes it an excellent substrate for addition reactions, particularly conjugate additions.
Michael Addition Reactions
This compound functions as a potent Michael acceptor. smolecule.com In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile. The reaction proceeds via a conjugate addition mechanism, where the electron-withdrawing nitrile group activates the double bond for nucleophilic attack. smolecule.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The development of asymmetric Michael additions has become a major focus in organic synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. rsc.org This is often achieved using chiral catalysts that create a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule over the other.
While specific data on asymmetric Michael additions using this compound as the substrate is limited in the provided context, the principles can be extrapolated from reactions with similar activated alkenes. Chiral organocatalysts, such as proline derivatives and chiral ionic liquids, are frequently employed to catalyze the addition of ketones, aldehydes, or other nucleophiles to Michael acceptors like nitroalkenes or α,β-unsaturated carbonyls. researchgate.netmdpi.com These catalysts often work by forming a transient chiral enamine or iminium ion with the donor or acceptor, which then controls the stereochemical outcome of the addition.
The following table illustrates the types of chiral catalysts used and the high enantioselectivities achieved in Michael additions with analogous acceptor systems.
| Michael Acceptor | Michael Donor | Chiral Catalyst System | Enantiomeric Excess (ee) |
| Nitroolefins | Ketones | Pyrrolidine-triazole based dendritic catalysts | Up to 95% researchgate.net |
| α,β-Unsaturated Nitroalkenes | Acetaldehyde | (S)-Diphenylprolinol silyl ether | Excellent ee mdpi.com |
| α-Nitroolefins | β-Dicarbonyl Compounds | Chiral tertiary amine-derived squaramide | Up to 99% researchgate.net |
| trans-Chalcone | 2-Nitropropane | l-threitol-based lariat ethers | 90% researchgate.net |
The application of similar chiral catalyst systems to this compound would be expected to provide a valuable route to chiral β-substituted nitrile compounds, which are important synthetic intermediates.
Aza-Michael Additions for N-Substituted Heterocycles
The aza-Michael addition, a crucial reaction for the formation of carbon-nitrogen bonds, has been explored with various N-heterocycles as nucleophiles and α,β-unsaturated nitriles as Michael acceptors. While the addition of N-heterocycles like imidazoles, pyrazoles, and triazoles to acrylonitrile (B1666552) has been documented, specific mechanistic and extensive substrate scope studies involving this compound are less common in readily available literature. However, the general principles of the aza-Michael addition provide a framework for understanding these potential reactions.
The reaction is understood to proceed through the nucleophilic attack of the nitrogen atom of the heterocycle on the β-carbon of the α,β-unsaturated nitrile. The presence of the electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic. The reaction can be catalyzed by bases, acids, or Lewis acids, and in some cases, can proceed under solvent-free conditions. The catalytic role is often to enhance the nucleophilicity of the N-heterocycle or to activate the Michael acceptor. For instance, a base can deprotonate the N-H bond of the heterocycle, generating a more potent nucleophile.
The rate and success of the aza-Michael addition are influenced by several factors, including the nucleophilicity of the N-heterocycle, the electrophilicity of the Michael acceptor, steric hindrance, and the reaction conditions. The chlorine atom in the 3-position of this compound is expected to influence its reactivity. The inductive electron-withdrawing effect of chlorine would further enhance the electrophilicity of the β-carbon, potentially increasing the reaction rate compared to unsubstituted acrylonitrile. However, steric hindrance from the chlorine atom could also play a role, possibly disfavoring the approach of bulky nucleophiles.
A general representation of the aza-Michael addition of an N-heterocycle to this compound is depicted below:

Table 1: Factors Influencing Aza-Michael Additions of this compound
| Factor | Influence on the Reaction |
| Nucleophilicity of N-Heterocycle | Higher nucleophilicity generally leads to a faster reaction rate. The pKa of the N-H proton can be an indicator of nucleophilicity. |
| Electrophilicity of this compound | The electron-withdrawing nature of both the nitrile and chloro groups increases the electrophilicity of the β-carbon, favoring the addition. |
| Steric Hindrance | Bulky substituents on either the N-heterocycle or the this compound can hinder the reaction. |
| Catalyst | Bases, acids, or Lewis acids can be employed to accelerate the reaction by activating either the nucleophile or the electrophile. |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence the reaction rate and selectivity. |
Further experimental and computational studies are necessary to fully elucidate the mechanistic nuances and substrate scope of aza-Michael additions involving this compound with a diverse range of N-substituted heterocycles.
Oxa-Michael Additions and Substrate Scope
The oxa-Michael addition, the conjugate addition of an oxygen nucleophile to an activated alkene, provides a valuable route to the synthesis of β-alkoxy and β-aryloxy compounds. While the oxa-Michael addition to α,β-unsaturated nitriles, in general, has been investigated, specific data on the substrate scope of this compound is limited in the available literature. Nevertheless, existing knowledge on related systems allows for a discussion of the expected reactivity and potential substrate scope.
The reaction involves the attack of an alcohol or phenol on the electrophilic β-carbon of this compound. The electron-withdrawing nature of the nitrile and chloro groups is anticipated to activate the double bond towards nucleophilic attack. The reaction can be promoted by either base or acid catalysis. Base catalysis involves the deprotonation of the alcohol or phenol to generate a more nucleophilic alkoxide or phenoxide ion. Acid catalysis, on the other hand, activates the Michael acceptor by protonating the nitrile nitrogen, thereby increasing the electrophilicity of the β-carbon.
The substrate scope of the oxa-Michael addition with this compound would likely depend on the nature of the oxygen nucleophile.
Alcohols: Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance. The acidity of the alcohol can also play a role, with more acidic alcohols being more reactive under certain conditions.
Phenols: Phenols are generally more acidic than alcohols and their corresponding phenoxides are softer nucleophiles, which can be advantageous in Michael additions. The electronic properties of substituents on the aromatic ring of the phenol would also influence its nucleophilicity.
It is important to note that a study on the ruthenium-catalyzed oxa-Michael addition of isopropanol to 2-chloroacrylonitrile (B132963), a constitutional isomer of this compound, reported no formation of the addition product. bac-lac.gc.ca This suggests that the presence and position of the chlorine atom can have a significant impact on the reactivity, and similar challenges might be encountered with this compound under certain catalytic conditions.
Table 2: Potential Substrate Scope for Oxa-Michael Addition to this compound
| Nucleophile | Expected Reactivity | Influencing Factors |
| Primary Alcohols (e.g., Methanol, Ethanol) | High | Low steric hindrance. |
| Secondary Alcohols (e.g., Isopropanol) | Moderate | Increased steric hindrance compared to primary alcohols. |
| Tertiary Alcohols (e.g., tert-Butanol) | Low to very low | High steric hindrance often prevents the reaction. |
| Phenol | Moderate to High | Good nucleophilicity of the corresponding phenoxide. |
| Substituted Phenols | Variable | Electron-donating groups on the ring increase nucleophilicity, while electron-withdrawing groups decrease it. |
Further experimental investigations are required to define the precise substrate scope and optimal reaction conditions for the oxa-Michael addition of various alcohols and phenols to this compound.
Tandem Michael Addition-Vicarious Nucleophilic Substitution
In the reported tandem reaction, a nucleophile, such as an alkoxide or the enolate of diethyl methylmalonate, first undergoes a Michael addition to the double bond of 2-chloroacrylonitrile. researchgate.net This addition generates a carbanionic intermediate. This carbanion then acts as the nucleophile in a subsequent VNS reaction with an electron-deficient aromatic compound, such as 1,3-dinitrobenzene. researchgate.net The VNS reaction involves the addition of the carbanion to the aromatic ring, followed by the elimination of a hydride ion, which is facilitated by the presence of a good leaving group (in this case, the chlorine atom) on the attacking carbanion and the electron-withdrawing nitro groups on the aromatic ring.
The proposed mechanism for a similar tandem reaction involving this compound would likely follow a similar pathway. The initial Michael addition of a nucleophile (Nu⁻) to this compound would generate a carbanion. This carbanion would then attack an electron-deficient arene, leading to the VNS product.
Table 3: Key Steps in the Proposed Tandem Michael Addition-VNS with this compound
| Step | Description |
| 1. Michael Addition | A nucleophile (e.g., alkoxide, enolate) adds to the β-position of this compound. |
| 2. Formation of Carbanion | A carbanionic intermediate is generated. |
| 3. Nucleophilic Attack on Arene | The carbanion attacks an electron-deficient aromatic ring. |
| 4. Vicarious Nucleophilic Substitution | Elimination of a hydride ion, facilitated by the chloro and cyano groups, leads to the substitution product. |
The success of this tandem reaction with this compound would depend on the relative rates of the Michael addition and the subsequent VNS, as well as the stability of the intermediate carbanion.
Solvent Effects and Reaction Kinetics in Michael Additions
The choice of solvent can significantly influence the rate and outcome of Michael addition reactions. While specific kinetic data for the Michael addition of this compound is scarce, general trends observed for related α,β-unsaturated systems can provide valuable insights. Mechanistic studies on the Michael addition of amines to nitrostyrenes have highlighted the crucial role of protic solvents in mediating proton transfer within a six-membered transition state, which lowers the activation energy barrier. organic-chemistry.org
In the context of aza-Michael additions, protic solvents like alcohols can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps. For instance, in the addition of an amine to this compound, a protic solvent can help to shuttle a proton from the attacking nitrogen to the developing carbanion at the α-carbon. In contrast, nonpolar aprotic solvents may favor the formation of the initial Michael adduct without subsequent proton transfer. organic-chemistry.org
Kinetic studies of Michael additions often reveal complex rate laws. For example, the aza-Michael addition can be a third-order reaction, being first order in the acceptor and second order in the donor amine. researchgate.net This suggests a mechanism where a second amine molecule acts as a base to facilitate the proton transfer in the rate-determining step.
The kinetics of Michael-type additions can be monitored using techniques like real-time FTIR spectroscopy, which allows for the tracking of the conversion of functional groups over time. researchgate.net Such studies provide valuable data for determining reaction orders, rate constants, and activation energies. For the Michael addition to this compound, the electron-withdrawing nature of the chloro and cyano groups would be expected to increase the rate constant compared to less activated alkenes.
Table 4: Expected Influence of Solvents on Michael Additions of this compound
| Solvent Type | Expected Effect on Reaction Rate and Mechanism |
| Protic Solvents (e.g., Methanol, Water) | Can accelerate the reaction by stabilizing charged intermediates and facilitating proton transfer. May favor subsequent reactions of the initial adduct. organic-chemistry.org |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Can solvate charged species, potentially accelerating the reaction compared to nonpolar solvents. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Generally lead to slower reaction rates. May favor the isolation of the initial Michael adduct. organic-chemistry.org |
| Solvent-Free Conditions | Can be effective, particularly at elevated temperatures, and offers environmental benefits. The reaction mechanism may be influenced by the physical state of the reactants. |
Detailed kinetic studies on the Michael addition of various nucleophiles to this compound in a range of solvents would be necessary to quantify these effects and to optimize reaction conditions for specific synthetic applications.
Cycloaddition Reactions
Diels-Alder Reactions with this compound as Dienophile
This compound, with its electron-withdrawing nitrile and chloro groups, is expected to be a reactive dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted or stepwise interaction of a conjugated diene with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing substituents, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Computational studies on the Diels-Alder reaction of acrylonitrile with various dienes have provided insights into the energetics of the concerted versus stepwise diradical pathways. nih.gov For example, the reaction of acrylonitrile with 2,3-dimethyl-1,3-butadiene is found to have a concerted pathway favored over a diradical pathway. nih.gov In contrast, for the reaction with (Z)-1,3-pentadiene, a stepwise pathway is preferred. nih.gov The presence of the chlorine atom in this compound is likely to further influence this balance between concerted and stepwise mechanisms.
The reaction of this compound with various dienes, such as cyclopentadiene (B3395910), isoprene, and anthracene, would lead to the formation of functionalized cyclohexene (B86901) derivatives. The specific reaction conditions, including temperature and the use of Lewis acid catalysts, can significantly affect the reaction rate and selectivity.
Regioselectivity and Stereoselectivity in [4+2] Cycloadditions
The Diels-Alder reaction of an unsymmetrical dienophile like this compound with an unsymmetrical diene can lead to the formation of regioisomers. The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. According to the frontier molecular orbital (FMO) theory, the major regioisomer arises from the alignment of the reactants that results in the strongest interaction between the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile. In general, for a normal electron-demand Diels-Alder reaction, this corresponds to the formation of the "ortho" or "para" adducts, while the "meta" adduct is disfavored. masterorganicchemistry.com
For this compound, the electron-withdrawing nitrile and chloro groups will influence the polarization of the double bond and the coefficients of the LUMO. The regiochemical outcome will depend on the specific diene used. For example, in the reaction with a 1-substituted diene, the "ortho" product is typically favored, while with a 2-substituted diene, the "para" product is often the major isomer. masterorganicchemistry.com
In addition to regioselectivity, the stereoselectivity of the Diels-Alder reaction is another important aspect. The reaction is stereospecific with respect to the dienophile, meaning that the stereochemistry of the substituents on the dienophile is retained in the product. The reaction also exhibits stereoselectivity in terms of the approach of the dienophile to the diene, leading to the formation of endo and exo diastereomers.
According to the Alder endo rule, the endo product is often the kinetically favored product, especially in reactions involving cyclic dienes. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state. masterorganicchemistry.com However, the exo product is usually the thermodynamically more stable isomer due to reduced steric hindrance. While the endo rule is a useful guideline, exceptions exist, and the endo:exo ratio can be influenced by factors such as reaction temperature, solvent, and the specific structure of the reactants. For instance, some Diels-Alder reactions of simple acyclic dienes with monosubstituted alkenes have been shown to have kinetic endo:exo ratios close to 1:1. rsc.org Furthermore, an exo-selective Diels-Alder reaction has been noted for 2-chloroacrylonitrile with cyclopentadiene, which is attributed to steric effects. masterorganicchemistry.com
Table 5: Expected Regio- and Stereochemical Outcomes in Diels-Alder Reactions of this compound
| Diene | Expected Major Regioisomer | Expected Major Stereoisomer (endo/exo) | Factors Influencing Selectivity |
| Symmetrical Diene (e.g., 1,3-Butadiene) | Not applicable | Typically endo favored kinetically | Secondary orbital interactions. |
| 1-Substituted Diene (e.g., Piperylene) | "ortho" isomer | Typically endo favored kinetically | FMO theory, secondary orbital interactions. |
| 2-Substituted Diene (e.g., Isoprene) | "para" isomer | Typically endo favored kinetically | FMO theory, secondary orbital interactions. |
| Cyclic Diene (e.g., Cyclopentadiene) | Not applicable | Predominantly endo | Strong secondary orbital interactions in the bicyclic transition state. Steric effects from the chloro group may influence the ratio. |
Detailed experimental and computational studies are needed to precisely determine the regioselectivity and stereoselectivity of Diels-Alder reactions involving this compound with a variety of dienes.
Role as a Ketene (B1206846) Equivalent in Cycloadditions
This compound serves as a versatile ketene equivalent in [4+2] cycloaddition reactions, providing a synthetically useful alternative to ketenes themselves, which often fail to undergo these reactions efficiently. bristol.ac.uk The utility of α-chloroacrylonitrile as a ketene equivalent has been demonstrated in the synthesis of complex polycyclic systems. bristol.ac.uk For instance, in studies directed towards the total synthesis of the sesquiterpene (±)-modiphene, α-chloroacrylonitrile was found to be superior to nitroethylene as a ketene equivalent. This superiority is particularly evident in the ease of converting the cycloaddition adduct to the desired carbonyl compound. bristol.ac.uk
The reaction of a diene with α-chloroacrylonitrile leads to the formation of cycloadducts that can be subsequently hydrolyzed to the corresponding ketone. bristol.ac.uk This two-step sequence effectively achieves the formal [4+2] cycloaddition of a ketene.
Table 1: Cycloaddition of a Diene with α-Chloroacrylonitrile in the Synthesis of (±)-Modiphene Intermediate bristol.ac.uk
| Reactant 1 | Reactant 2 | Product(s) | Yield |
| Diene 23 | α-Chloroacrylonitrile | Adducts 24 and 25 | 40% |
The mechanism of these cycloadditions is generally considered to be a concerted [4+2] process. bristol.ac.uk However, in some cases, a stepwise mechanism involving a nih.govnih.gov sigmatropic rearrangement following an initial cycloaddition has been proposed. bristol.ac.uk The versatility of α-chloroacrylonitrile is further highlighted in its application in the construction of challenging ring systems like the [3.3.3]propellane and tricyclo[5.3.1.04,11]undecane frameworks. bristol.ac.uk
Lewis Acid Catalysis in Diels-Alder Reactions
Lewis acids are known to catalyze the Diels-Alder reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). nih.govmdpi.comnih.gov Recent quantum chemical studies, however, suggest that Lewis acids primarily accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants. nih.gov This novel mechanistic insight challenges the traditional view focused solely on frontier molecular orbital interactions. nih.gov
In the context of reactions involving this compound, a polar dienophile, Lewis acid catalysis would be expected to significantly enhance the reaction rate and selectivity. The coordination of a Lewis acid to the nitrogen atom of the nitrile group increases the electrophilicity of the double bond, making it more reactive towards dienes. mdpi.com
Computational studies on the Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate show a systematic decrease in activation energies as the strength of the Lewis acid increases. nih.gov A similar trend would be anticipated for reactions with this compound. The choice of Lewis acid can also influence the regioselectivity of the cycloaddition. For example, in the reaction involving AlCl3 as a catalyst, a high selectivity for the 1,4-cycloadduct is observed. nih.gov
Table 2: Effect of Lewis Acid Strength on Activation Energies in a Model Diels-Alder Reaction nih.gov
| Lewis Acid | Activation Energy Trend |
| I2 | Highest |
| SnCl4 | ↓ |
| TiCl4 | ↓ |
| ZnCl2 | ↓ |
| BF3 | ↓ |
| AlCl3 | Lowest |
The role of the Lewis acid catalyst can be understood as increasing the polar character of the reaction, which leads to a reduction in the activation energy. mdpi.com This increased polarity is a result of the stabilization of the transition state through delocalization of the negative charge that is transferred from the diene to the dienophile upon nucleophilic attack. mdpi.com
1,3-Dipolar Cycloaddition Reactions
Reactions with Nitrile N-Oxides
The 1,3-dipolar cycloaddition reaction between this compound and nitrile N-oxides provides a direct route to the synthesis of isoxazole (B147169) derivatives. nih.govwikipedia.org This reaction is a powerful tool in organic synthesis due to its high degree of regio- and stereocontrol. ucc.ie Nitrile oxides, often generated in situ from the corresponding hydroximoyl chlorides or aldoximes, act as the 1,3-dipole, while this compound serves as the dipolarophile. nih.govnih.gov
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a five-membered isoxazole ring. nih.gov The regioselectivity of the cycloaddition is governed by both steric and electronic factors. Generally, the reaction leads to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org However, under certain conditions, a mixture of regioisomers can be obtained. nih.gov
Table 3: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition nih.gov
| 1,3-Dipole Precursor | Dipolarophile | Product |
| N-Boc-masked chloroxime | Alkyne/Enamine | Isoxazole |
| Hydroxyimoyl halides | Dipolarophile | 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles |
| Aldoximes | Alkenes | 3,5-disubstituted isoxazoles |
The in situ generation of the nitrile oxide is a common strategy to avoid its dimerization. nih.gov Mild bases such as sodium bicarbonate or triethylamine are often used for the dehydrohalogenation of hydroximoyl chlorides. nih.gov Alternatively, oxidation of aldoximes can also produce the required nitrile oxide. ucc.ie
Chiral Nitrones in Asymmetric Cycloadditions
The use of chiral nitrones in 1,3-dipolar cycloaddition reactions with this compound offers a pathway for the asymmetric synthesis of isoxazolidines. nih.govorganic-chemistry.org These chiral isoxazolidines are valuable intermediates that can be converted into other important chiral molecules, such as β-amino acids. bristol.ac.uk The stereochemical outcome of the cycloaddition is controlled by the chirality of the nitrone. ucc.ie
Lewis acid catalysis can be employed to enhance the enantioselectivity of these reactions. nih.govorganic-chemistry.org Chiral Lewis acids, such as those derived from titanium or palladium, can coordinate to the nitrone or the dipolarophile, creating a chiral environment that directs the approach of the reactants. nih.govorganic-chemistry.org For example, a chiral Ti(IV) catalyst has been successfully used in the asymmetric 1,3-dipolar cycloaddition of various nitrones with acrolein, affording the corresponding endo cycloadducts with high enantioselectivities. organic-chemistry.org A similar approach could be applied to reactions involving this compound.
Table 4: Asymmetric 1,3-Dipolar Cycloaddition of Nitrones organic-chemistry.org
| Nitrone | Dipolarophile | Catalyst | Product | Enantioselectivity |
| Various | Acrolein | Chiral Ti(IV) | endo-Isoxazolidine | High to excellent |
The development of highly enantioselective [3+2] cycloadditions of nitrones has been a significant area of research. nih.gov The use of bulky ligands on the metal catalyst can be crucial for achieving high levels of asymmetric induction and preventing catalyst deactivation. nih.gov
[2+2] Photocycloadditions
[2+2] photocycloaddition reactions involve the direct addition of two double bonds to form a cyclobutane ring. nsf.gov These reactions can be carried out either intermolecularly or intramolecularly. nsf.gov The stereochemistry of the resulting cyclobutane adduct can be described as head-to-head or head-to-tail, and syn- or anti-, depending on the relative orientation of the substituents. nsf.gov
While specific examples of [2+2] photocycloadditions involving this compound are not extensively detailed in the provided search results, the general principles of such reactions can be applied. The reaction would involve the photoexcitation of either this compound or a reacting alkene, followed by the formation of a diradical intermediate which then collapses to the cyclobutane product. The regioselectivity and stereoselectivity of the reaction would be influenced by the stability of the intermediate diradical and steric interactions between the substituents. nih.gov
In general, [2+2] photocycloadditions are a powerful tool for the synthesis of four-membered rings, which are present in a number of biologically active compounds. nih.gov The reaction is often promoted by irradiation with UV light, and in some cases, a photosensitizer is used to facilitate the excitation of the reactants to their triplet state. nih.gov
[8+2] Cycloadditions
[8+2] cycloaddition reactions are a type of higher-order cycloaddition that involves an 8π component and a 2π component, leading to the formation of a ten-membered ring system, which can then rearrange to form other structures. A common 8π component is a tropone or a similar heptafulvenoid system. nih.govnih.gov
This compound, with its electron-deficient double bond, can potentially act as the 2π component in an [8+2] cycloaddition reaction. The reaction with a tropone would lead to a bicyclic adduct. Such reactions have been reported for other electron-deficient alkenes. The development of catalytic asymmetric [8+2] cycloadditions has allowed for the synthesis of chiral cycloheptatriene-fused pyrrole derivatives. nih.gov
The mechanism of the [8+2] cycloaddition can be either concerted or stepwise. DFT calculations have been used to investigate the reaction pathway and the origin of stereoselectivity in these reactions. nih.gov The use of a chiral catalyst, such as a bifunctional Brønsted base, can induce high enantioselectivity in the cycloaddition. nih.gov
Table 5: Organocatalytic Enantioselective (8+3) Cycloaddition of Donor-Acceptor Cyclopropanes and Heptafulvenoids nih.gov
| Donor-Acceptor Cyclopropane | Heptafulvenoid | Catalyst | Product | Yield | Enantiomeric Excess |
| Cyclopropylmethylketone | Tropone | Chiral Bifunctional Brønsted Base | (8+3) Cycloadduct | High | High |
While the table above describes an (8+3) cycloaddition, the principles of activating the 8π component and achieving stereocontrol are relevant to potential [8+2] cycloadditions involving this compound.
Organometallic Reactions
Organometallic chemistry provides powerful tools for the functionalization of organic molecules. In the context of this compound, several types of organometallic reactions are of significant interest for the formation of new carbon-carbon bonds.
Cross-coupling reactions, which enable the formation of a bond between two different organic fragments, are a cornerstone of modern organic synthesis. These reactions are typically catalyzed by transition metals, most commonly palladium. The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, a low-valent palladium(0) species reacts with an organic halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate. This is followed by transmetalation, where an organometallic nucleophile transfers its organic group to the palladium center. Finally, the two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.
A notable example of a cross-coupling reaction involving a derivative of this compound is the Suzuki-Miyaura coupling. In a study, 3-chloro-3-arylacrylonitriles were successfully coupled with various arylboronic acids. This reaction proceeds at a mild temperature of 45 °C and demonstrates tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid and the 3-chloro-3-arylacrylonitrile. The resulting 3,3-diaryl-substituted acrylonitriles are formed in good to excellent yields.
| Reactant 1 (3-Chloro-3-aryl-acrylonitrile) | Reactant 2 (Arylboronic Acid) | Catalyst System | Product | Yield (%) |
| 3-Chloro-3-(4-fluorophenyl)acrylonitrile | Phenylboronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-(4-Fluorophenyl)-3-phenylacrylonitrile | 85 |
| 3-Chloro-3-(4-fluorophenyl)acrylonitrile | 4-Tolylboronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-(4-Fluorophenyl)-3-(p-tolyl)acrylonitrile | 92 |
| 3-Chloro-3-phenylacrylonitrile | 4-(Trifluoromethyl)phenyl-boronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-Phenyl-3-(4-(trifluoromethyl)phenyl)acrylonitrile | 75 |
| 3-Chloro-3-(4-methoxyphenyl)acrylonitrile | Phenylboronic acid | Pd₂(dba)₃ / [(t-Bu)₃PH]BF₄ | 3-(4-Methoxyphenyl)-3-phenylacrylonitrile | 63 |
The constitutional isomer, 2-chloroacrylonitrile, has also been shown to undergo Suzuki coupling with arylboronic acids. This reaction, catalyzed by a palladium-tetraphosphine complex, produces 2-arylacrylonitrile derivatives in moderate to good yields and tolerates a variety of functional groups on the arylboronic acid.
Another important cross-coupling reaction is the Heck reaction, which involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. While specific examples involving this compound are not prevalent in the literature, the general mechanism suggests its potential as a substrate. The reaction typically proceeds via oxidative addition of the vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst.
The Sonogashira coupling is a prominent example of a palladium/copper-mediated alkynylation, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction mechanism is believed to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl halide to a palladium(0) complex occurs, forming a palladium(II) intermediate. In the copper cycle, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex to yield the coupled enyne product and regenerate the palladium(0) catalyst. Vinyl chlorides are generally less reactive than the corresponding bromides and iodides in Sonogashira couplings.
Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a molecule to a metal center, which results in an increase in both the oxidation state and the coordination number of the metal. While mechanistic studies specifically on the oxidative addition of this compound are limited, insights can be drawn from studies on the related compound, chloroacetonitrile (B46850).
Research has shown that chloroacetonitrile can undergo oxidative addition to metal complexes. For instance, the reaction of chloroacetonitrile with a dimethylplatinum(II) complex has been investigated. Such studies provide valuable information on the kinetics and mechanism of the C-Cl bond activation. The mechanism of oxidative addition can vary depending on the metal complex and the substrate, potentially proceeding through polar or radical intermediates. For example, the oxidative addition of organic electrophiles to electrochemically generated Co(I) complexes has been shown to produce carbon-centered radicals.
Radical Reactions and Pathways
Radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. While specific studies on the radical reactions of this compound are not extensively detailed, the reactivity of the structurally similar haloacetonitriles provides a basis for understanding its potential radical pathways.
A study on the radical treatment of haloacetonitriles in aqueous systems determined the absolute rate constants for their reactions with oxidizing radicals such as the hydroxyl radical (•OH) and the sulfate radical (SO₄⁻•), as well as reducing species like the hydrated electron (eₐq⁻) and the hydrogen atom (H•). The results indicate that reduction by the hydrated electron is a very fast process. The reaction with hydrogen atoms is believed to result in the formation of a halide ion and a carbon-centered radical. For chloroacetonitrile, the rate constant for its reaction with the hydroxyl radical was determined to be 4.30 × 10⁷ M⁻¹s⁻¹, and the reaction is thought to proceed via H-atom abstraction.
| Radical Species | Reactant | Rate Constant (M⁻¹s⁻¹) |
| •OH | Chloroacetonitrile | 4.30 x 10⁷ |
| H• | Chloroacetonitrile | 1.19 x 10⁷ |
| eₐq⁻ | Chloroacetonitrile | (1–5) x 10¹⁰ |
Based on these findings, it can be inferred that this compound would also be susceptible to attack by these radical species, potentially leading to dehalogenation or other radical-mediated transformations.
Photochemical Transformations
Photochemical reactions are initiated by the absorption of light, which excites a molecule to a higher electronic state. This excited state can then undergo various transformations, including rearrangements, isomerizations, or fragmentations.
This theoretical framework suggests that this compound, upon photochemical excitation, could potentially undergo similar rearrangements. The presence of the chlorine atom could influence the energetics of the intermediates and transition states, potentially favoring certain pathways or leading to additional reaction channels, such as C-Cl bond cleavage.
Photocycloadditions
Photocycloadditions, particularly [2+2] cycloadditions, are powerful photochemical reactions for the formation of four-membered rings. These reactions are typically initiated by the absorption of light by one of the reactant molecules, leading to an electronically excited state that can then react with a ground-state molecule.
While specific studies on the photocycloaddition of this compound are limited, the general mechanism for the [2+2] photocycloaddition of alkenes can be considered. The reaction is believed to proceed through the formation of an excited state of one of the alkene partners upon absorption of UV light. This excited state can be either a singlet or a triplet state. The involvement of a triplet state is common in many photocycloadditions and often proceeds via a stepwise mechanism involving a 1,4-diradical intermediate.
The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of the substituents on the reacting double bonds. In the case of this compound, the electron-withdrawing nature of both the chloro and cyano groups would significantly influence the electron density of the double bond and, consequently, the stability of any diradical intermediates.
A plausible, though not experimentally verified for this specific compound, mechanistic pathway for the [2+2] photocycloaddition of this compound with an alkene is outlined below:
Photoexcitation: this compound absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state.
Exciplex Formation: The excited triplet of this compound can form an exciplex (an excited-state complex) with a ground-state alkene.
Diradical Intermediate Formation: The exciplex can then collapse to a 1,4-diradical intermediate. The orientation of the reactants in the exciplex will determine the regiochemistry of the final product.
Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then cyclizes to form the cyclobutane ring.
It is important to note that this is a generalized mechanism, and the actual pathway for this compound could be influenced by factors such as the nature of the reaction partner, the solvent, and the presence of photosensitizers.
| Reactant 1 | Reactant 2 | Proposed Intermediate | Product Type |
| This compound | Alkene | 1,4-Diradical | Substituted Cyclobutane |
| This compound | Benzene | Exciplex | Potential Cycloadduct |
Photocatalytic Approaches
Photocatalysis has emerged as a promising technology for both organic synthesis and the degradation of environmental pollutants. Heterogeneous photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), is a widely studied approach.
Detailed mechanistic studies on the photocatalytic reactions of this compound are scarce. However, insights can be drawn from the extensive research on the photocatalytic degradation of other organochlorine compounds. The general mechanism involves the generation of highly reactive oxygen species (ROS) upon irradiation of the photocatalyst.
A proposed mechanism for the photocatalytic degradation of this compound using a semiconductor photocatalyst like TiO₂ is as follows:
Photoexcitation of the Catalyst: When TiO₂ is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band.
Generation of Reactive Oxygen Species (ROS):
The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH).
The electrons (e⁻) in the conduction band can react with adsorbed molecular oxygen to form superoxide radical anions (O₂⁻•), which can further lead to the formation of other ROS.
Attack on this compound: The highly reactive hydroxyl radicals are strong oxidizing agents that can attack the this compound molecule. This can lead to the abstraction of a hydrogen atom, addition to the double bond, or attack on the cyano group.
Degradation Pathway: The initial radical species formed from this compound can undergo a series of subsequent reactions, including oxidation, dechlorination, and cleavage of the carbon-carbon and carbon-nitrogen bonds. This ultimately leads to the mineralization of the organic compound into simpler, less harmful substances like CO₂, H₂O, and inorganic chloride ions.
The efficiency of the photocatalytic process can be influenced by several factors, including the type and morphology of the photocatalyst, the pH of the solution, the concentration of the substrate, and the presence of other substances in the reaction medium.
| Photocatalyst | Light Source | Key Reactive Species | Potential Outcome |
| Titanium Dioxide (TiO₂) | UV/Visible Light | Hydroxyl radical (•OH), Superoxide radical (O₂⁻•) | Degradation/Mineralization |
| Doped/Modified TiO₂ | Visible Light | Hydroxyl radical (•OH), Superoxide radical (O₂⁻•) | Enhanced Degradation Efficiency |
This table outlines potential photocatalytic systems and outcomes for this compound based on established principles of photocatalysis for related compounds, acknowledging the lack of specific experimental data.
Applications of 3 Chloroacrylonitrile in Complex Molecule Synthesis
Building Block for Heterocyclic Compounds
The unique electronic and structural features of 3-chloroacrylonitrile make it an ideal precursor for a wide array of heterocyclic systems. The presence of multiple reaction sites allows for diverse cyclization strategies, leading to the formation of stable and medicinally relevant five- and six-membered rings.
This compound and its derivatives are effective components in the synthesis of isoxazole (B147169) and dihydroisoxazole (B8533529) rings, which are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. A primary method for this transformation is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkene or alkyne. In this context, this compound can serve as the alkyne equivalent or "dipolarophile".
The reaction of this compound with nitrile oxides, often generated in situ, leads to the formation of the isoxazole core. The chlorine substituent on the acrylonitrile (B1666552) enhances the electrophilicity of the double bond, facilitating the cycloaddition. Dihydroisoxazoles (also known as isoxazolines) are typically synthesized when an alkene is used as the dipolarophile instead of an alkyne. The use of this compound provides a direct route to 3-substituted isoxazoles.
| Reactant 1 | Reactant 2 (Dipole) | Product | Reaction Type |
|---|---|---|---|
| This compound | Nitrile Oxide | 3-Chloro-isoxazole derivative | 1,3-Dipolar Cycloaddition |
| This compound | Hydroxylamine Hydrochloride | 5-Amino-3-chloroisoxazole | Condensation/Cyclization |
This table illustrates generalized synthetic pathways towards isoxazoles using this compound or its conceptual framework.
The construction of nitrogen-rich five-membered heterocycles such as triazoles and pyrazoles can be effectively achieved using this compound as a key reactant.
Pyrazoles: Pyrazoles are readily synthesized through the reaction of a 1,3-dielectrophilic component with hydrazine (B178648). This compound, or its synthetic precursors like 2,3-dichloropropionitrile (B1359809), serves as an efficient three-carbon electrophile for this purpose. A notable process involves the reaction of 2,3-dichloropropionitrile with hydrazine hydrate (B1144303) in an alkaline aqueous medium. nih.gov This reaction proceeds through a sequence of substitution and cyclization to produce 3-aminopyrazole (B16455) in high purity and excellent yield. nih.gov The process is advantageous due to its operational simplicity, often being carried out in a single reaction vessel. nih.gov
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloropropionitrile | Hydrazine Hydrate / K₂CO₃ | Water, 10-20°C then 50-60°C | 3-Aminopyrazole | 75% (crude) | nih.gov |
Triazoles: The synthesis of 1,2,3-triazoles is most famously accomplished via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.netnih.gov In this reaction, this compound can function as the alkyne component (dipolarophile). The reaction would involve treating this compound with an azide source, such as sodium azide or an organic azide, often catalyzed by copper(I) to afford a 4-substituted-1,2,3-triazole. researchgate.net While this pathway is mechanistically plausible for α,β-unsaturated nitriles, specific examples detailing the use of this compound itself are not extensively documented in the surveyed literature.
Pyridines: Pyridine (B92270) rings, six-membered aromatic heterocycles, are fundamental scaffolds in pharmaceuticals and materials science. Their synthesis often involves the condensation of components that together provide the six atoms of the ring. Multicomponent reactions using malononitrile, a compound structurally related to this compound, are common for building polysubstituted pyridines. nih.govresearchgate.net For instance, the three-component reaction of an aldehyde, malononitrile, and an amine can yield various pyridine derivatives depending on the reaction conditions. nih.gov
While direct examples using this compound are sparse in the literature, its structure as an α,β-unsaturated nitrile makes it a prime candidate for pyridine synthesis. It can act as a three-carbon synthon in reactions with enamines or active methylene (B1212753) compounds, which would provide the remaining atoms for the pyridine ring through Michael addition followed by cyclization and aromatization.
Phosphole Derivatives: Phospholes are the phosphorus analogues of pyrroles and are of interest in materials science and catalysis. Their synthesis typically involves reacting a 1,3-diene with a phosphorus-containing reagent or the cyclization of organophosphorus precursors. A search of the relevant chemical literature did not yield specific methods for the construction of phosphole derivatives using this compound as a starting material.
Thiophenes: The Gewald reaction is a powerful multicomponent method for synthesizing 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. nih.govresearchgate.netorgsyn.org This reaction highlights the utility of nitrile-containing compounds in thiophene (B33073) synthesis. Although the classic Gewald reaction does not start with this compound, related chloro-nitriles like chloroacetonitrile (B46850) are known to be valuable intermediates in the preparation of thiophenes.
The synthesis proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure. researchgate.net Another relevant method is the Fiesselmann thiophene synthesis, where substrates containing a nitrile group can react with thioglycolic acid derivatives to yield 3-aminothiophenes. Given these precedents, this compound is a viable precursor for substituted thiophenes through its reaction with various sulfur-based nucleophiles, where the chloro-substituent can act as a leaving group to facilitate cyclization.
Thienotriazinones: Thienotriazinones are complex fused heterocyclic systems containing both a thiophene and a triazinone ring. The synthesis of such structures is a multistep process, typically involving the annulation of a triazinone ring onto a pre-existing thiophene core. A review of the scientific literature did not identify specific synthetic routes to thienotriazinones that utilize this compound as a direct starting material.
Imidazoles: The imidazole (B134444) ring is a cornerstone of many biologically active molecules. A highly relevant synthesis involves the reaction of α-halocarbonyl compounds or their equivalents with amidines. More specifically, research has shown that derivatives of this compound, namely ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates, react stereoselectively with 1,2-diamines. At room temperature, a substitution product is formed, but at elevated temperatures, the reaction proceeds to cyclization, yielding imidazole and imidazoline (B1206853) derivatives in moderate to high yields. This demonstrates a clear pathway where the carbon backbone of this compound is incorporated into the final imidazole product.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ethyl 3-aryl-3-chloro-2-cyanopropenoate | 1,2-Diamine | High Temperature | Imidazole/Imidazoline |
Pyridines: As an α,β-unsaturated nitrile, this compound is a versatile substrate for pyridine synthesis. Numerous strategies exist for constructing the pyridine ring from such precursors. nih.gov Common methods involve condensation reactions with active methylene compounds or enamines. For example, a [3+3] type condensation between an α,β-unsaturated aldehyde or ketone and an enamine derivative can form the dihydropyridine (B1217469) intermediate, which then aromatizes. This compound can serve as the three-carbon component in such cyclizations, reacting with a suitable three-atom partner to build the six-membered ring.
Precursor for Aliphatic and Aromatic Compounds
Beyond its extensive use in heterocycle synthesis, this compound can also serve as a starting material for various aliphatic and aromatic compounds through functional group transformations.
The double bond and nitrile group of this compound can be reduced to yield saturated aliphatic amines. For instance, catalytic hydrogenation can reduce both the C=C double bond and the C≡N triple bond to furnish 3-chloropropylamine (B7771022) or, with dechlorination, propylamine. The Birch reduction, which uses an alkali metal in liquid ammonia, is a powerful method for the reduction of aromatic systems and functional groups. Related compounds like chloroacetonitrile have been used in Birch reductive alkylations to produce non-aromatic cyclohexadiene derivatives, which are functionalized aliphatic rings.
The nitrile group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid, converting this compound into 3-chloroacrylic acid, a useful aliphatic building block.
The conversion of this compound into carbocyclic aromatic compounds is less direct. It would typically involve its use in cross-coupling reactions, such as the Suzuki or Heck reaction, to attach the three-carbon unit to a pre-existing aromatic ring. However, specific examples of such reactions using this compound as the coupling partner are not widely reported in the surveyed literature.
Dienyne Derivatives Synthesis
This compound derivatives serve as effective substrates in palladium and copper-catalyzed cross-coupling reactions for the synthesis of unsymmetrical 1,3-dien-5-yne derivatives. In a notable application, 3-chloro-3-arylacrylonitriles react with terminal alkynes, such as phenylacetylene (B144264), under Sonogashira-type conditions. The reaction is typically facilitated by a catalytic system comprising palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI). This methodology allows for the construction of a conjugated dienyne system, which is a valuable motif in materials science and natural product synthesis. The reaction proceeds by coupling the vinylic carbon bearing the chlorine with the terminal carbon of the alkyne.
Research has demonstrated the successful synthesis of various dienyne derivatives using this approach. For instance, the reaction of 3-chloro-3-phenylacrylonitrile with phenylacetylene yields the corresponding dienyne product as a mixture of E and Z isomers. The scope of the reaction has been explored with various substituted acrylonitriles and acetylenes, showing tolerance for both electron-donating and electron-withdrawing groups on the aromatic rings.
Table 1: Synthesis of Dienyne Derivatives from 3-Chloro-3-arylacrylonitriles (Data sourced from a study on the synthesis of functionalized unsymmetrical 1,3-butadiene-3-yne derivatives organic-chemistry.org)
| 3-Chloro-3-arylacrylonitrile Derivative | Alkyne | Yield (%) |
|---|---|---|
| 3-Chloro-3-phenylacrylonitrile | Phenylacetylene | 71 |
| 3-Chloro-3-(p-tolyl)acrylonitrile | Phenylacetylene | 69 |
| 3-Chloro-3-(4-methoxyphenyl)acrylonitrile | Phenylacetylene | 68 |
| 3-Chloro-3-(4-chlorophenyl)acrylonitrile | Phenylacetylene | 53 |
| 3-Chloro-3-phenylacrylonitrile | 4-Methylphenylacetylene | 55 |
| 3-Chloro-3-phenylacrylonitrile | 4-Chlorophenylacetylene | 49 |
Synthesis of Vinyl Sulfones
Vinyl sulfones are important synthetic intermediates, primarily utilized as Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions. The direct synthesis of vinyl sulfones from this compound can be achieved through a nucleophilic vinylic substitution reaction. In this process, the chloride atom is displaced by a sulfinate salt, such as sodium p-toluenesulfinate.
A documented procedure involves reacting equimolar amounts of this compound and sodium p-toluenesulfinate in ethanol (B145695) at reflux, which efficiently yields the corresponding p-toluenesulfonylpropenenitrile aalto.fi. This reaction is facilitated by the electron-withdrawing nitrile group, which activates the vinyl chloride toward nucleophilic attack. The resulting product combines the reactivity of a vinyl sulfone with the functionality of a nitrile group, creating a multifunctional building block for further synthetic elaboration.
Preparation of β-Amino Acids and Derivatives
β-Amino acids are crucial components of various biologically active molecules, including peptides and pharmaceuticals, where they can enhance metabolic stability rsc.org. This compound can serve as a precursor for the synthesis of β-amino acid derivatives through a two-step sequence.
The first step involves a Michael addition of a primary or secondary amine to the electron-deficient carbon-carbon double bond of this compound. This conjugate addition is a common strategy for forming carbon-nitrogen bonds, and the reactivity of the acrylonitrile system is well-suited for this transformation wikipedia.org. The amine attacks the β-position relative to the nitrile group, leading to the formation of a β-aminonitrile intermediate.
In the second step, the nitrile group of the intermediate is subjected to hydrolysis under either acidic or basic conditions. This converts the cyano group (-CN) into a carboxylic acid group (-COOH), yielding the final β-amino acid derivative. This synthetic route provides a straightforward method for accessing this important class of compounds from a simple starting material.
Formation of Substituted Nitroarenes
The application of this compound in the direct formation of substituted nitroarenes is not well-documented in the surveyed scientific literature.
Role in Total Synthesis of Natural Products and Pharmaceuticals
The unique reactivity of acrylonitrile derivatives has been harnessed in the total synthesis of complex and biologically significant molecules.
Synthesis of Prostaglandin Intermediates
One of the most significant applications of a chloroacrylonitrile derivative is found in the landmark total synthesis of prostaglandins (B1171923) by E.J. Corey and his group in 1969. Prostaglandins are a class of lipid compounds involved in numerous physiological processes, and their synthesis has been a major focus of organic chemistry.
In Corey's seminal route, a key early step involves a Diels-Alder reaction between a methoxymethyl-substituted cyclopentadiene (B3395910) and 2-chloroacrylonitrile (B132963) (an isomer of this compound). This cycloaddition efficiently constructs the bicyclo[2.2.1]heptane core of the molecule. The resulting adduct is a complex α-chloronitrile. A subsequent crucial transformation is the hydrolysis of this chloronitrile intermediate into a ketone using potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO). This ketone is then carried forward through a series of steps, including a Baeyer-Villiger oxidation and iodolactonization, to form the pivotal "Corey Lactone," a versatile intermediate used for the synthesis of a wide array of prostaglandins and their analogs.
Approaches to Sesquiterpenes
Based on a review of available scientific literature, the use of this compound as a key building block in synthetic approaches to sesquiterpenes has not been identified.
Based on a thorough review of available scientific literature, it is not possible to provide detailed information on the specific applications of this compound as outlined in the request. Extensive searches did not yield any documented use of this compound in the synthesis of Kopsia alkaloids, as a building block for advanced pharmaceutical intermediates, or as a monomer in the production of elastomers, resins, and plastics.
The provided outline specifies topics for which there is no readily available scientific evidence concerning this compound. To adhere to the strict instructions of providing only accurate and scientifically-backed content that falls within the explicit scope of the requested sections, this article cannot be generated. Information on related but chemically distinct compounds, such as chloroacetonitrile, was found but is explicitly excluded by the focus on "this compound."
Therefore, the content for the following sections and subsections could not be created:
Polymer Chemistry Applications (as a monomer)
Production of Elastomers, Resins, and Plastics
Further research into specialized or proprietary chemical databases beyond the scope of this search may be required to find the specific applications mentioned in the query.
Computational and Theoretical Studies of 3 Chloroacrylonitrile and Its Reactivity
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties and reactivity. Density Functional Theory (DFT) is a particularly powerful and widely used method for these investigations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become an invaluable tool for elucidating the mechanisms of chemical reactions by calculating the geometries and energies of reactants, transition states, and products. This allows for the mapping of the potential energy surface and the determination of reaction pathways and activation barriers.
For molecules like 3-chloroacrylonitrile, DFT can be used to study various reactions, such as cycloadditions, nucleophilic substitutions, or polymerizations. For instance, in a reaction between a substituted acrylonitrile (B1666552) and another molecule, DFT calculations can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. While specific DFT studies detailing reaction mechanisms for this compound are not abundant in the literature, the principles are well-established through studies on similar compounds. For example, DFT has been used to elucidate the mechanism of triethylamine hydrochloride and chloroethane formation from related chlorinated compounds, revealing complex chain propagation pathways and identifying rate-determining steps masterorganicchemistry.com.
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and low kinetic stability.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. Soft molecules have a small HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table provides the definitions and formulas for key electronic properties derived from HOMO and LUMO energies.
The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In a molecule like this compound, the HOMO is expected to have significant density on the C=C double bond and the chlorine atom, while the LUMO would be distributed over the π* system of the double bond and the cyano group.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. nih.gov
Different colors on the MEP map represent different values of the electrostatic potential:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are favorable for electrophilic attack and are associated with lone pairs of heteroatoms.
Blue: Indicates regions of most positive electrostatic potential, which are electron-poor. These areas are favorable for nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green: Represents regions of neutral or near-zero potential.
For this compound, the MEP surface would be expected to show a region of negative potential (red or yellow) around the nitrogen atom of the cyano group and the chlorine atom, due to their high electronegativity and the presence of lone pairs. These sites would be susceptible to attack by electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, making them potential sites for interaction with nucleophiles. The carbon atoms of the C=C double bond would likely exhibit intermediate potential, with their reactivity being influenced by the attached substituents. nih.gov
Prediction of Reactivity and Regioselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for predicting the reactivity and regioselectivity of this compound in various chemical transformations. Theoretical studies have focused on elucidating the mechanisms of reactions, such as 1,3-dipolar cycloadditions, where 2-chloroacrylonitrile (B132963) acts as a cyclodipolarophile. acs.org By modeling the transition states of these reactions, researchers can gain a deeper understanding of the factors that govern the orientation of the reacting species, and thus the regiochemical outcome.
The electronic properties of this compound are significantly influenced by the presence of the chlorine atom and the nitrile group. These substituents modulate the electron density of the carbon-carbon double bond, which in turn affects the molecule's susceptibility to attack by various reagents. Computational models can quantify these electronic effects, providing a basis for predicting the most likely sites of reaction.
While specific DFT studies on the reactivity of this compound are not extensively detailed in publicly available literature, the principles of such investigations are well-established. For instance, in the context of cycloaddition reactions, the regioselectivity can be rationalized by analyzing the energies of the different possible transition states. The path with the lowest activation energy will correspond to the major product formed. A hypothetical representation of such data is presented in the table below, illustrating how computational methods could be used to predict the regioselectivity of a reaction between this compound and a generic 1,3-dipole.
| Reactant | 1,3-Dipole | Regioisomeric Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| This compound | Generic Dipole A | Transition State 1 (Ortho) | 15.2 | Ortho Isomer |
| This compound | Generic Dipole A | Transition State 2 (Meta) | 18.5 | |
| This compound | Generic Dipole B | Transition State 1 (Ortho) | 20.1 | Meta Isomer |
| This compound | Generic Dipole B | Transition State 2 (Meta) | 17.8 |
Machine Learning Approaches in Predicting Reaction Outcomes
The application of machine learning (ML) to predict the outcomes of chemical reactions is a rapidly developing field with the potential to significantly accelerate chemical research and development. rsc.orgnih.govnih.govnih.govresearchgate.netneurips.ccarxiv.orgrsc.orgchemrxiv.orgsemanticscholar.orgarxiv.orgchemrxiv.orgarxiv.orgnih.gov While specific machine learning models extensively trained on the reactions of this compound are not yet widely reported, the general methodologies are highly applicable.
Machine learning models, such as neural networks and random forests, are trained on large datasets of known chemical reactions. nih.govresearchgate.netarxiv.orgnih.gov These models learn to identify complex relationships between the features of the reactants (e.g., molecular structure, electronic properties) and the resulting products, including their yields and regioselectivity. For a molecule like this compound, relevant features for an ML model could include the presence of the chloro and cyano groups, bond lengths, partial atomic charges, and calculated quantum chemical descriptors.
The development of a predictive machine learning model for this compound would involve several key steps:
Data Collection: A substantial dataset of reactions involving this compound and its analogs would need to be compiled from experimental literature and chemical databases. This dataset would include information on the reactants, reagents, solvents, and the corresponding reaction outcomes (products and their ratios).
Feature Engineering: Molecular descriptors for all reactants would be calculated. These descriptors serve as the input features for the machine learning algorithm.
Model Training: A suitable machine learning algorithm, such as a graph-based neural network or a random forest model, would be trained on the curated dataset. The model would learn to map the input features to the observed reaction outcomes.
Model Validation: The predictive power of the trained model would be rigorously assessed using a separate test set of reactions that were not used during training.
A hypothetical data table illustrating the type of information that would be used to train such a model is provided below.
| Reactant 1 | Reactant 2 | Solvent | Key Molecular Descriptors (Reactant 1) | Observed Major Product |
|---|---|---|---|---|
| This compound | Furan | Toluene | Dipole Moment: 3.5 D, LUMO Energy: -0.5 eV | Exo-adduct |
| This compound | Cyclopentadiene (B3395910) | Dichloromethane | Dipole Moment: 3.5 D, LUMO Energy: -0.5 eV | Endo-adduct |
| 3-Bromoacrylonitrile | Furan | Toluene | Dipole Moment: 3.3 D, LUMO Energy: -0.6 eV | Exo-adduct |
The successful implementation of machine learning in this context would enable rapid in silico screening of potential reactions of this compound, saving significant time and resources in the laboratory. It could predict the most likely products of a novel reaction, guide the selection of optimal reaction conditions, and even suggest new synthetic pathways.
Analytical Methodologies for Studying 3 Chloroacrylonitrile in Research Contexts
Spectroscopic Characterization in Mechanistic Elucidation
Spectroscopic techniques are indispensable in the detailed study of 3-chloroacrylonitrile, providing profound insights into its structure, stereochemistry, and electronic properties. These methods are crucial for elucidating reaction mechanisms and understanding the compound's reactivity.
NMR Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural and stereochemical elucidation of this compound and its derivatives. smolecule.com Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to establish the connectivity of atoms and the spatial arrangement of substituents, which is critical for understanding the compound's chemical behavior. longdom.org
In the context of this compound, ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for assigning the Z or E stereochemistry of the double bond. For instance, the magnitude of the vicinal coupling constant (³JHH) across the double bond is typically smaller for the cis (Z) isomer compared to the trans (E) isomer.
Advanced 2D NMR techniques are employed for more complex structures derived from this compound. longdom.org
Correlation Spectroscopy (COSY): This technique identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within a molecule. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. wordpress.com For derivatives of this compound, NOESY can confirm the relative stereochemistry of substituents around the double bond. longdom.org
In mechanistic studies, NMR provides detailed insights into the binding modes of this compound-containing fragments to biological targets, where the Z-stereochemistry often dictates specific geometric constraints influencing binding affinity. smolecule.com Furthermore, NMR studies have been instrumental in providing mechanistic insights into reactions such as the palladium/copper-mediated alkynylation of related phospha-enyne fragments. researchgate.net
| Compound | Solvent | Proton | Chemical Shift (ppm) | J-Coupling (Hz) |
| 2-Chloroacrylonitrile (B132963) | CDCl₃ | A | 6.242 | J(A,B) = 2.5 |
| B | 6.150 | |||
| 2-Chloroacrylonitrile | Benzene | A | 4.875 | J(A,B) = 2.59 |
| B | 4.925 | |||
| Data sourced from ChemicalBook. chemicalbook.com |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netthieme-connect.de This technique is particularly powerful for unambiguously establishing the stereochemistry of chiral molecules and the geometry of isomers. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions. thieme-connect.de For chiral molecules, the anomalous dispersion effect, which is the slight phase shift of X-rays scattered by heavy atoms, can be used to determine the absolute stereochemistry. researchgate.net
In the study of this compound derivatives, X-ray crystallography has been used to:
Confirm the E and Z isomeric structures of dienyne derivatives formed in reactions involving 3-chloro-3-phenylacrylonitrile. researchgate.net
Provide detailed insights into the binding modes of (Z)-3-chloroacrylonitrile fragments when bound to enzyme targets. smolecule.com
Elucidate the structure of complex products resulting from cycloaddition reactions.
A significant challenge can be obtaining a single crystal of suitable quality for analysis, especially for small molecules that may be liquids or difficult to crystallize. researchgate.netnih.gov In such cases, co-crystallization with a known chiral molecule or a "crystallization chaperone" can be employed to facilitate the formation of suitable crystals. nih.gov The Flack parameter, refined during the crystallographic analysis, is a key indicator of the correctness of the assigned absolute structure, with a value close to zero indicating a high degree of confidence. researchgate.net
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
For this compound, which contains a conjugated system of a carbon-carbon double bond (π system) and a nitrile group (-C≡N), UV-Vis spectroscopy can provide information about its electronic structure. The key electronic transitions expected for this molecule are:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and occur in the UV region.
n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the nitrile group, to a π* antibonding orbital. These are generally lower in energy than π → π* transitions.
The presence of the chlorine atom, an auxochrome, can influence the position and intensity of these absorption bands through its inductive and resonance effects. UV-Vis spectroscopy is also a valuable tool for monitoring reactions, as the electronic structure, and therefore the UV-Vis spectrum, of the reactants will differ from that of the products. For instance, in reactions where the conjugation of the system changes, a significant shift in the λmax (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) can be observed.
While specific UV-Vis spectral data for this compound was not detailed in the provided search results, the technique's utility is evident in related contexts, such as initiating photochemical reactions with UV radiation. google.com The molar absorptivity of related compounds like chloroform (B151607) has been calculated from their UV-Vis absorption spectra. researchgate.net
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in the context of this compound research for both monitoring the progress of chemical reactions and for the purification of the desired products. chromatographyonline.com
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for qualitatively monitoring the progress of a reaction. rochester.edu A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot for the product appears. The relative positions of the spots (Rf values) depend on the solvent system used and the polarity of the compounds. rochester.edu A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant has been fully consumed, which is especially useful when the reactant and product have similar Rf values. rochester.edu
Gas Chromatography (GC) is also employed for reaction monitoring, particularly for volatile compounds. It provides quantitative information about the composition of the reaction mixture. For example, in the synthesis of monochloroacetonitrile, GC analysis is used to determine the conversion rate and the concentration of the product in the reaction mixture. google.com
Product Isolation and Purification: Column chromatography is the most common method for purifying compounds on a preparative scale. chromatographyonline.com The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (the mobile phase) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection as purified fractions.
For sensitive compounds, which may degrade during the purification process, conditions such as temperature must be carefully controlled. chromatographyonline.com In some cases, reducing the temperature of the column and fraction collector can significantly improve the purity of the isolated product. chromatographyonline.com
Distillation, especially fractional distillation under reduced pressure, is another key technique used for the purification of liquid products like chloroacetonitrile (B46850) and its isomers, separating them from solvents and byproducts based on differences in boiling points. orgsyn.org
Electroanalytical Techniques in Mechanistic Studies
Electroanalytical techniques are powerful tools for investigating the mechanisms of redox reactions by probing the electron transfer processes and identifying reactive intermediates. nih.gov Given that this compound can participate in reactions involving changes in oxidation state, these methods can provide crucial mechanistic information that is often difficult to obtain through other means.
Cyclic Voltammetry (CV) is a widely used electroanalytical technique that measures the current response of a chemical species to a linearly cycled potential sweep. nih.gov A CV experiment can reveal the reduction and oxidation potentials of a molecule, providing thermodynamic information about electron transfer events. It can also give insights into the stability of the species formed after electron transfer and the kinetics of subsequent chemical reactions.
In the context of this compound, CV could be used to study its reduction, which would likely involve the carbon-chlorine bond and the conjugated π system. The study of related compounds like chloroacetonitrile has shown that the electrogenerated carbanion can undergo subsequent reactions, such as self-protonation. researchgate.net
Other electroanalytical methods that could be applied to study the reaction mechanisms of this compound include:
Pulsed Voltammetric Techniques (e.g., Square Wave Voltammetry): These methods offer higher sensitivity than CV and are useful for identifying consecutive redox events. nih.gov
In situ Spectroelectrochemistry: This combines spectroscopic techniques (like UV-Vis or IR) with electrochemistry to obtain structural information about species generated at the electrode surface. nih.gov
Rotating Disk Electrode (RDE) Techniques: RDE methods are powerful for investigating the kinetics of chemical processes coupled to electron transfer. nih.gov
Electrochemical synthesis itself can be a route to valuable products, where acetonitrile (B52724) (the parent nitrile) can act as both a solvent and a reactant. rsc.org Studies on the electrochemical reduction and carboxylation of chloroacetonitrile have demonstrated that this process can yield cyanoacetic acid, with the reaction conditions influencing the product yield. researchgate.net
Environmental and Degradation Studies Chemical Pathways Only
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
In aquatic environments, the primary abiotic degradation pathway for organic nitriles is hydrolysis. libretexts.org For 3-chloroacrylonitrile, this would involve the reaction with water, which can be catalyzed by acidic or basic conditions. The nitrile group (-CN) is expected to hydrolyze, likely in a stepwise manner, first to an amide intermediate (3-chloroacrylamide) and subsequently to the corresponding carboxylic acid (3-chloroacrylic acid) and ammonia. libretexts.org The presence of the electron-withdrawing chlorine atom may influence the rate of this process. For the related compound, chloroacetonitrile (B46850), the aqueous hydrolysis half-life at 20°C and a pH of 8.7 is reported to be 6.68 days, with hydrolysis being significantly slower under neutral or acidic conditions.
In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its presumed volatility, similar to other small chlorinated organic molecules. The primary degradation pathway in the atmosphere is likely to be its reaction with photochemically-produced hydroxyl radicals (•OH). frontiersin.org This reaction is a significant loss process for many volatile organic compounds. For the parent compound, acrylonitrile (B1666552), the reaction with •OH radicals proceeds primarily through the addition of the hydroxyl radical to the carbon-carbon double bond. frontiersin.org A similar mechanism is anticipated for this compound.
Chemical Kinetics of Degradation Pathways
The rate of hydrolysis is highly dependent on pH and temperature. For many nitriles, the hydrolysis rate increases under both acidic and alkaline conditions. libretexts.org
The kinetics of the gas-phase reaction with hydroxyl radicals are crucial for determining the atmospheric lifetime of this compound. For chloroacetonitrile, the rate constant for its reaction with •OH radicals is estimated to be 6.74 x 10⁻¹⁴ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of about 240 days. For acrylonitrile, theoretical studies have shown that the addition of the •OH radical to the double bond is the major reaction pathway at typical atmospheric temperatures (200–1200 K). frontiersin.org Given the structural similarities, the atmospheric lifetime of this compound is likely to be on the order of days to months, primarily controlled by its reaction with hydroxyl radicals.
Table 1: Estimated Kinetic Parameters for the Degradation of this compound and Related Compounds
| Compound | Degradation Pathway | Rate Constant | Half-Life | Conditions |
| This compound | Hydrolysis | Data not available | Data not available | - |
| Reaction with •OH | Data not available | Data not available | - | |
| Chloroacetonitrile | Hydrolysis | 1.2 x 10⁻⁶ /sec | 6.68 days | 20°C, pH 8.7 |
| Reaction with •OH | 6.74 x 10⁻¹⁴ cm³/molecule-sec | ~240 days | 25°C | |
| Acrylonitrile | Reaction with •OH | - | - | Major pathway is •OH addition |
This table is populated with data for analogous compounds due to the lack of specific data for this compound.
Photochemical Degradation Pathways
Direct photolysis, the degradation of a molecule by the absorption of light, is another potential environmental fate process for this compound, particularly in surface waters and the atmosphere. The presence of the carbon-carbon double bond and the chlorine atom suggests that this compound may absorb ultraviolet (UV) radiation present in sunlight.
Upon absorption of UV light, the molecule can be excited to a higher energy state, which can lead to the cleavage of chemical bonds. Potential photochemical degradation pathways could include the cleavage of the carbon-chlorine bond, leading to the formation of a vinyl radical and a chlorine radical. Isomerization of the double bond (cis-trans isomerization) is also a possible outcome of photoexcitation. The subsequent reactions of the resulting radical species with other atmospheric components, such as oxygen, would lead to a variety of degradation products. While specific studies on the photolysis of this compound are lacking, research on other chlorinated alkenes demonstrates that direct photolysis can be a significant degradation route.
Future Research Directions and Emerging Trends
Integration with Flow Chemistry for Sustainable Synthesis
The shift towards green and sustainable chemical manufacturing has spurred interest in flow chemistry, a technique that offers significant advantages over traditional batch processing. researchgate.netrsc.org The integration of flow chemistry for the synthesis of 3-chloroacrylonitrile is a promising area of research. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity while minimizing waste. researchgate.net
The inherent safety features of microreactors, such as high surface-area-to-volume ratios for efficient heat exchange and small reaction volumes, are particularly advantageous when dealing with reactive and potentially hazardous intermediates. For the synthesis of related compounds like 3-chloropropionyl chloride, continuous flow methods have been shown to be safer and more efficient, reducing reaction times and the need for excessive reagents. nih.gov Adopting a similar approach for this compound could lead to a more atom-economical and sustainable industrial production process. nih.gov
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in this compound Synthesis | Scientific Rationale |
|---|---|---|
| Enhanced Safety | Minimized risk of thermal runaway and exposure to hazardous materials. | Small reactor volumes and superior heat dissipation prevent uncontrolled exothermic reactions. researchgate.net |
| Improved Yield & Selectivity | Higher conversion to the desired product with fewer byproducts. | Precise control over stoichiometry, mixing, and residence time optimizes reaction pathways. researchgate.net |
| Reduced Waste | Lower generation of solvent waste and unwanted side products. | Efficient reactions and potential for solvent-free conditions contribute to a higher E-Factor (Environmental Factor). rsc.org |
| Scalability | Seamless transition from laboratory-scale optimization to industrial production. | Production is scaled by numbering-up (running multiple reactors in parallel) rather than scaling-up the reactor size. |
| On-Demand Production | Ability to produce the compound as needed, reducing storage requirements. | Rapid start-up and shut-down capabilities allow for flexible manufacturing schedules. researchgate.net |
Development of Novel Catalytic Systems for Enhanced Selectivity
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems for producing this compound with high selectivity is a key research frontier. Current methods for synthesizing substituted acrylonitriles often rely on transition-metal catalysts. nih.govfrontiersin.org Research is ongoing to develop more efficient and robust catalysts that can operate under milder conditions, are easily separable, and can be recycled.
Future work will likely focus on several areas:
Homogeneous Catalysis: Designing sophisticated palladium, copper, or nickel complexes with tailored ligands to control the stereoselectivity of reactions leading to substituted acrylonitriles. frontiersin.org
Heterogeneous Catalysis: Creating solid-supported catalysts, which offer the advantage of easy separation from the reaction mixture and potential for reuse. For related industrial processes like ammoxidation, metal oxide-based catalysts are crucial, and similar principles could be applied to develop catalysts for halogenated nitriles. wikipedia.orggoogle.com
Photocatalysis: Exploring light-driven catalytic reactions, which can often proceed at ambient temperature and pressure, offering a more energy-efficient synthetic route.
Bio-inspired Synthesis and Biocatalysis with this compound
Biocatalysis is an emerging trend in green chemistry that utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov The application of enzymatic methods for the synthesis of nitriles is a growing field, offering a cyanide-free and more sustainable alternative to traditional chemical routes. nih.govnih.gov
Key enzyme families relevant to nitrile synthesis include:
Aldoxime Dehydratases (Oxd): These enzymes catalyze the dehydration of aldoximes to form nitriles and have been successfully used for a range of nitrile products. nih.gov
Nitrilases and Nitrile Hydratases: These enzymes are typically involved in the hydrolysis of nitriles but can be explored for reverse reactions or in chemoenzymatic cascades. wikipedia.orgresearchgate.net
Oxidases: For instance, galactose oxidase has shown promiscuous activity in converting alcohols directly into nitriles in a one-pot system. uva.nl
While the biocatalytic synthesis of this compound has not been extensively reported, it represents a significant future research direction. Challenges include identifying or engineering enzymes that can accept a halogenated, unsaturated substrate. Success in this area would provide a highly efficient and environmentally benign pathway to this valuable chemical.
Advanced Materials Science Applications
The unique molecular structure of this compound, featuring a reactive vinyl group, a nitrile moiety, and a chlorine substituent, makes it an intriguing building block for advanced materials. Acrylonitrile (B1666552) itself is a cornerstone monomer in the polymer industry, used in the production of polyacrylonitrile, ABS, and SAN plastics. wikipedia.org
Future research is expected to explore the use of this compound as a monomer or co-monomer to create specialty polymers with tailored properties:
Functional Polymers: The nitrile and chloro groups can serve as reactive handles for post-polymerization modification, allowing for the introduction of other functional groups. The incorporation of related compounds like chloroacetonitrile (B46850) into polymer chains has been shown to enhance thermal stability and chemical resistance. sinocurechem.com
Flame-Retardant Materials: The presence of chlorine can impart flame-retardant properties to the resulting polymers.
Donor-Acceptor Systems: Substituted acrylonitriles are valuable for designing π-conjugated materials with specific electronic and optical properties for applications in organic electronics. rsc.org
Hydrogels and Nanocomposites: Copolymers containing acrylonitrile have been used to create hydrogels that can act as nanoreactors for synthesizing metallic nanoparticles for catalytic applications.
Investigating the polymerization behavior of this compound and the properties of the resulting materials is a promising avenue for developing new high-performance plastics, coatings, and electronic materials.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced spectroscopic and computational tools is becoming indispensable in modern chemistry for elucidating complex reaction pathways.
For this compound, these techniques can provide invaluable insights:
Computational Chemistry: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict reactivity. Such methods have been used to study the photochemical isomerization of acrylonitrile. rsc.org This understanding can guide the rational design of catalysts and the selection of optimal reaction conditions.
Advanced Spectroscopy: In-situ spectroscopic techniques, such as FT-IR and Raman spectroscopy, can be used to monitor reactions in real-time, identifying transient intermediates and providing kinetic data. amecj.com Advanced characterization methods like High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure of products and intermediates. amecj.com
By combining computational modeling with empirical spectroscopic data, researchers can build a comprehensive picture of the chemical transformations involving this compound. This deeper mechanistic knowledge will accelerate the development of more efficient catalytic systems, novel synthetic methods, and innovative applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 3-chloroacrylonitrile derivatives?
- Methodology : Start with substituted acetophenones (e.g., 3′-fluoroacetophenone) and employ a halogenation-dehydration sequence. Use phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 40–50°C to achieve chlorination, followed by controlled dehydration to form the acrylonitrile backbone. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using NMR spectroscopy .
- Safety : Exothermic reactions during halogenation require precise temperature control (<50°C) to avoid polymerization hazards .
Q. How can structural characterization of this compound derivatives be optimized?
- Methodology : Combine single-crystal X-ray diffraction (SC-XRD) with spectroscopic techniques. For example, SC-XRD resolves stereochemistry (e.g., Z/E isomerism), while ¹H/¹³C NMR identifies substituent effects on chemical shifts. For co-crystals (e.g., with pyrazole derivatives), use differential scanning calorimetry (DSC) to confirm stoichiometric ratios .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use inert atmospheres (N₂/Ar) to prevent unintended polymerization. Avoid contact with bases or nucleophiles (e.g., amines), which can trigger exothermic reactions. Store under refrigeration (<4°C) with stabilizers like hydroquinone .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in cycloaddition reactions?
- Methodology : Compare electron-withdrawing (e.g., nitro, chloro) and electron-donating groups (e.g., methyl) on the phenyl ring. For example:
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodology : For ambiguous NMR signals (e.g., overlapping peaks in crowded regions), employ 2D NMR (COSY, HSQC) to assign protons and carbons. If crystallographic data conflicts with solution-phase observations (e.g., Z/E ratios), conduct variable-temperature NMR to study dynamic equilibria .
Q. What mechanistic insights explain the formation of co-crystals in reactions involving this compound?
- Methodology : Analyze hydrogen-bonding networks and π-π interactions using Hirshfeld surface analysis. For example, in co-crystals with pyrazole derivatives, the nitrile group forms C≡N⋯H-N hydrogen bonds (2.1–2.3 Å), while bromine atoms participate in halogen⋯π contacts .
Q. How can computational modeling improve the design of this compound-based catalysts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
